Product packaging for Amg-517(Cat. No.:CAS No. 659730-32-2)

Amg-517

Cat. No.: B1667036
CAS No.: 659730-32-2
M. Wt: 430.4 g/mol
InChI Key: YUTIXVXZQIQWGY-UHFFFAOYSA-N
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Description

Historical Perspectives on TRPV1 Channel Investigation

The investigation into the TRPV1 channel has its roots in the study of capsaicin (B1668287), the pungent compound found in chili peppers wikipedia.org. The burning sensation caused by capsaicin was noted as early as 1878 xiahepublishing.com. The exact chemical structure of capsaicin was determined in 1919, and its synthesis was achieved a decade later wikipedia.org. For decades, capsaicin was used as an analgesic, and its therapeutic potential was recognized as early as 1850 wikipedia.org.

A significant breakthrough occurred in 1997 when the research group of David Julius identified and cloned the cDNA encoding the TRPV1 channel from dorsal root ganglion (DRG) neurons nih.govxiahepublishing.comwikipedia.org. This discovery was based on the understanding that mammalian DRG neurons expressed a heat-sensitive ion channel activated by capsaicin wikipedia.org. By screening a cDNA library from DRG neurons, they identified a clone that conferred capsaicin sensitivity to cells that normally lacked it wikipedia.orgnobelprize.org. This marked the identification of the first TRPV channel wikipedia.org. The discovery of ion channels acting as temperature and touch receptors, including TRPV1, led to David Julius and Ardem Patapoutian being awarded the Nobel Prize in Physiology or Medicine in 2021 nih.govnobelprize.orgjddonline.com.

Since its discovery, numerous studies have aimed to elucidate the structure, mechanisms, and roles of the TRPV1 channel in both health and disease xiahepublishing.com.

Rationale for TRPV1 Channel Modulation in Biomedical Science

The involvement of TRPV1 in pain transduction has made it a primary target for the development of analgesic agents xiahepublishing.commdpi.com. TRPV1 is expressed in sensory neurons, including unmyelinated C-fibers and myelinated Aδ-fibers, and plays a fundamental role in the nociception of mechanical, thermal, and chemical stimuli xiahepublishing.com. It is particularly implicated in inflammatory and neuropathic pain xiahepublishing.com. Studies have shown that mice lacking the TRPV1 channel exhibit a significant decrease in pain sensation xiahepublishing.com.

Beyond pain, TRPV1 is expressed in various tissues and cells, including the central nervous system, and is involved in a range of physiological and pathophysiological processes nih.govxiahepublishing.combohrium.com. Its modulation has been explored for potential therapeutic interventions in various conditions xiahepublishing.commdpi.com. For example, preclinical studies have suggested that TRPV1 modulators could be effective in the topical treatment of pruritus, atopic dermatitis, and psoriasis mdpi.com. TRPV1 has also been implicated in conditions like diabetic peripheral neuropathy and bladder inflammation xiahepublishing.commdpi.com.

The rationale for modulating TRPV1 stems from its multifaceted role in sensory signaling and its association with numerous disease states. Both agonists and antagonists of TRPV1 have been investigated for their therapeutic potential mdpi.com. While agonists like capsaicin can induce desensitization and alleviate pain upon prolonged application, the development of potent TRPV1 antagonists has been a significant area of research for blocking channel activation wikipedia.orgmdpi.com.

Research Findings on AMG 517

AMG 517 is characterized as a potent and selective antagonist of the TRPV1 channel medchemexpress.comtocris.comapexbt.com. Research has focused on understanding its inhibitory activity and its effects in preclinical models.

AMG 517 has demonstrated potent inhibition of TRPV1 activation by various stimuli in in vitro studies. It antagonizes proton, capsaicin, and heat activation of TRPV1 apexbt.comtargetmol.comselleckchem.com.

The inhibitory potency of AMG 517 has been quantified using IC₅₀ (half-maximal inhibitory concentration) values in various assays.

Stimulus (Assay) IC₅₀ (nM) Source
TRPV1 (General) 0.5 medchemexpress.commedchemexpress.com
Capsaicin-mediated (Assay) 0.9 medchemexpress.com
Acid-mediated (Assay) 0.5 medchemexpress.com
Heat-induced ⁴⁵Ca²⁺ uptake (Cells) 1 to 2 medchemexpress.comapexbt.com
Capsaicin-induced ⁴⁵Ca²⁺ influx (hTRPV1-CHO Cells) 0.76 selleckchem.com
Proton-induced ⁴⁵Ca²⁺ influx (hTRPV1-CHO Cells) 0.62 selleckchem.com
Heat-induced ⁴⁵Ca²⁺ influx (hTRPV1-CHO Cells) 1.3 selleckchem.com
Native TRPV1 activation by capsaicin (Rat DRG neurons) 0.68 ± 0.2 medchemexpress.comselleckchem.com

AMG 517 also acts as a competitive antagonist of both rat and human TRPV1, with reported dissociation constant (Kb) values medchemexpress.comapexbt.comselleckchem.com.

Species Kb (nM) Source
Rat 4.2 medchemexpress.comselleckchem.com
Human 6.2 medchemexpress.comselleckchem.com

Selectivity studies have indicated that AMG 517 is highly selective for TRPV1, showing significantly lower potency against other TRP channels such as TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8 in cell-based assays selleckchem.com. The IC₅₀ value for AMG 517 against these other channels is reported to be greater than 20 μM selleckchem.com.

In preclinical animal models, AMG 517 has shown efficacy in models of pain and hyperalgesia. It has been shown to inhibit capsaicin-induced flinching in rodents medchemexpress.comtocris.com. In a model of inflammatory pain (CFA-induced thermal hyperalgesia), AMG 517 demonstrated antihyperalgesic effects medchemexpress.comtocris.com.

Preclinical Model Effect ED₅₀ or MED (mg/kg, p.o.) Source
Capsaicin-induced flinch (Rodent) Inhibition of flinching 0.33 (ED₅₀) medchemexpress.com
CFA-induced thermal hyperalgesia (Rat) Antihyperalgesic 0.83 (MED) medchemexpress.com

Oral administration of AMG 517 has been shown to produce dose-dependent increases in plasma concentrations and dose-dependent decreases in capsaicin-induced flinching selleckchem.com. Significant reductions in capsaicin-induced flinch were observed up to 24 hours after dosing with AMG 517 (3 mg/kg) selleckchem.com.

Research has also explored the effects of AMG 517 on body temperature, which is linked to TRPV1's role in thermoregulation wikipedia.orgmdpi.com. Studies in rodents, dogs, and monkeys have indicated that AMG 517 can cause transient hyperthermia medchemexpress.comnih.gov. This hyperthermia appears to be TRPV1-dependent, as it was not observed in TRPV1 knockout mice mdpi.comselleckchem.com. The hyperthermia caused by AMG 517 is reportedly due to vasoconstriction and increased thermogenesis mdpi.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13F3N4O2S B1667036 Amg-517 CAS No. 659730-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTIXVXZQIQWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216178
Record name AMG-517
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659730-32-2
Record name AMG-517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-517
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Amg 517 As a Trpv1 Antagonist

Molecular Target Engagement and Receptor Specificity of AMG 517

AMG 517 demonstrates specific interaction with the TRPV1 channel, distinguishing it from other related transient receptor potential (TRP) channels. selleckchem.com

Selective Antagonism of TRPV1 Channel Activation

Research indicates that AMG 517 is a highly selective TRPV1 antagonist. medchemexpress.comselleckchem.com Studies using cell-based assays with CHO cells expressing various recombinant TRP channels have shown that AMG 517 exhibits significantly lower potency against other TRP channels, such as TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8, compared to its potency against TRPV1. selleckchem.compsu.edu The IC50 values for AMG 517 against these other channels are reported to be greater than 20 µM, highlighting its selectivity for TRPV1, where its IC50 is in the nanomolar range. medchemexpress.comselleckchem.compsu.edu

Competitive Binding Dynamics of AMG 517

AMG 517 functions as a competitive antagonist of TRPV1. medchemexpress.comselleckchem.comselleckchem.com This means it competes with agonists, such as capsaicin (B1668287), for binding to the TRPV1 receptor. Studies have determined the dissociation constant (Kb) values for AMG 517 binding to both rat and human TRPV1, which are reported as 4.2 nM and 6.2 nM, respectively. medchemexpress.comselleckchem.comselleckchem.com This competitive binding prevents the conformational changes necessary for channel opening and subsequent ion influx.

Functional Modulation of TRPV1 Channel Activity

AMG 517 effectively inhibits the activation of the TRPV1 channel induced by its diverse range of stimuli. selleckchem.comapexbt.com

Inhibition of Capsaicin-Induced TRPV1 Response

Capsaicin, a well-known pungent compound found in chili peppers, is a potent and specific activator of TRPV1. fz.kiev.uawikipedia.orgmdpi.com AMG 517 has been shown to potently inhibit capsaicin-induced TRPV1 activation. medchemexpress.comselleckchem.comapexbt.com In vitro studies using CHO cells expressing TRPV1 have demonstrated that AMG 517 inhibits capsaicin-induced 45Ca2+ uptake with IC50 values in the low nanomolar range (e.g., 0.9 nM and 0.76 nM). medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com Furthermore, AMG 517 blocks capsaicin-induced inward currents in TRPV1-expressing cells. medchemexpress.comselleckchem.commedchemexpress.com In studies using native TRPV1 in rat dorsal root ganglion neurons, AMG 517 inhibited capsaicin activation with an IC50 value of approximately 0.68 nM. medchemexpress.comselleckchem.commedchemexpress.com

Here is a summary of research findings on the inhibition of capsaicin-induced TRPV1 response by AMG 517:

Assay TypeCell Line/SystemStimulusAMG 517 IC50 (nM)Reference
45Ca2+ uptake inhibitionCHO cells expressing rat TRPV1Capsaicin0.9 medchemexpress.commedchemexpress.com
45Ca2+ uptake inhibitionCHO cells expressing human TRPV1Capsaicin0.76 selleckchem.comselleckchem.comtargetmol.com
Inward current blockadeTRPV1-expressing cellsCapsaicinSimilarly blocked medchemexpress.comselleckchem.commedchemexpress.com
Inhibition of native TRPV1Rat dorsal root ganglion neuronsCapsaicin0.68 ± 0.2 medchemexpress.comselleckchem.commedchemexpress.com

Attenuation of Proton-Mediated TRPV1 Activation

TRPV1 channels are also activated by acidic conditions (low pH). fz.kiev.uamdpi.com AMG 517 is effective in attenuating proton-mediated TRPV1 activation. selleckchem.comapexbt.com In CHO cells expressing TRPV1, AMG 517 inhibited pH 5 acid-induced 45Ca2+ influx with IC50 values around 0.5 nM to 0.62 nM. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.com Similar to its effect on capsaicin activation, AMG 517 blocks proton-induced inward currents in cells expressing TRPV1. medchemexpress.comselleckchem.commedchemexpress.com

Here is a summary of research findings on the attenuation of proton-mediated TRPV1 activation by AMG 517:

Assay TypeCell Line/SystemStimulusAMG 517 IC50 (nM)Reference
45Ca2+ uptake inhibitionCHO cells expressing rat TRPV1pH 50.5 medchemexpress.commedchemexpress.com
45Ca2+ uptake inhibitionCHO cells expressing human TRPV1pH 50.62 selleckchem.comselleckchem.comtargetmol.com
Inward current blockadeTRPV1-expressing cellsProtonsSimilarly blocked medchemexpress.comselleckchem.commedchemexpress.com

Suppression of Heat-Activated TRPV1 Currents

TRPV1 is a thermosensitive channel activated by noxious heat, typically above 43°C. fz.kiev.uamdpi.com AMG 517 has been shown to suppress heat-activated TRPV1 currents and responses. selleckchem.comapexbt.com Studies have reported that AMG 517 inhibits heat-induced 45Ca2+ uptake into cells expressing TRPV1 with IC50 values ranging from 1 to 2 nM, or specifically 1.3 nM. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.comtargetmol.com AMG 517 also blocks heat-induced inward currents in TRPV1-expressing cells. medchemexpress.comselleckchem.commedchemexpress.com However, it is worth noting that in some ex vivo studies using native nociceptive skin endings, while AMG 517 effectively blocked capsaicin-induced activation, it did not affect activation caused by harmful heat, suggesting potential differences in TRPV1 modulation in native tissues compared to transfected cell lines. fz.kiev.ua

Here is a summary of research findings on the suppression of heat-activated TRPV1 currents by AMG 517:

Assay TypeCell Line/SystemStimulusAMG 517 IC50 (nM)Reference
45Ca2+ uptake inhibitionCHO cells expressing TRPV1Heat1 to 2 medchemexpress.commedchemexpress.com
45Ca2+ uptake inhibitionCHO cells expressing human TRPV1Heat1.3 selleckchem.comselleckchem.comtargetmol.com
Inward current blockadeTRPV1-expressing cellsHeatSimilarly blocked medchemexpress.comselleckchem.commedchemexpress.com

Downstream Cellular and Molecular Consequences of TRPV1 Blockade by AMG 517

Blockade of TRPV1 by antagonists like AMG 517 leads to several downstream cellular and molecular consequences, primarily related to the inhibition of calcium influx and the subsequent modulation of signaling pathways and cellular functions regulated by TRPV1 activity.

TRPV1 activation typically results in an influx of calcium ions into the cell, which serves as a critical second messenger in various cellular processes, including neurotransmitter release, gene expression, and the activation of downstream signaling cascades. wikipedia.orgresearchgate.net By blocking the TRPV1 channel, AMG 517 prevents this calcium influx, thereby disrupting these downstream events. researchgate.net

One significant consequence of TRPV1 blockade by AMG 517 is the alteration of thermoregulation. mdpi.comnih.govbenthamopenarchives.comwikipedia.orgbiorxiv.orgresearchgate.netelifesciences.orgnih.gov While TRPV1 agonists like capsaicin are known to induce hypothermia, TRPV1 antagonists, including AMG 517, have been observed to cause hyperthermia in various species, such as rodents, dogs, monkeys, and humans. mdpi.comnih.govwikipedia.orgbiorxiv.orgresearchgate.netelifesciences.orgnih.gov This hyperthermia appears to be TRPV1-dependent, as it was not observed in TRPV1 knockout mice treated with AMG 517. selleckchem.commdpi.comnih.gov The proposed mechanisms underlying this hyperthermia involve the induction of tail skin vasoconstriction, which reduces heat loss, and an increase in thermogenesis, leading to increased metabolic heat production. mdpi.comnih.govnih.govapexbt.com This suggests that TRPV1 plays a role in regulating vasomotor tone and metabolic heat production. nih.govapexbt.com

Furthermore, TRPV1 blockade by AMG 517 can influence the release of inflammatory molecules. TRPV1 activation can enhance the release of substances associated with pain transmission and inflammation, such as substance P, calcitonin gene-related peptide (CGRP), and bradykinin. mdpi.comnih.gov By inhibiting TRPV1, AMG 517 would consequently reduce the release of these pronociceptive and inflammatory mediators. For example, studies have suggested that the blockage of TRPV1 in dorsal root ganglia by AMG 517 can lead to a decrease in CGRP release. nih.gov

Research has also explored the impact of AMG 517-mediated TRPV1 attenuation on nerve regeneration. Studies in rats with sciatic nerve injury indicated that functional blockade of TRPV1 using AMG 517 markedly promoted axonal regeneration. nih.gov This effect was associated with the modulation of Schwann cells, which are crucial for nerve repair. nih.gov The inhibitory effect of AMG 517 on TRPV1 appeared to influence the cellular responses of Schwann cells around regenerating axons. nih.gov Additionally, treatment with AMG 517 in this context was observed to reduce TRPV1 expression in dorsal root ganglia, although this decrease requires further verification. nih.gov

Another consequence of TRPV1 antagonism is the potential elevation of the threshold for the detection of noxious heat. mdpi.comnih.gov This could potentially increase the risk of accidental burn injuries in susceptible individuals. mdpi.com

Summary of Downstream Consequences of TRPV1 Blockade by AMG 517

ConsequenceProposed Mechanism(s)Observed InReference
Inhibition of Calcium InfluxDirect blockade of the TRPV1 ion channelIn vitro cell studies medchemexpress.comselleckchem.comresearchgate.netpsu.edu
HyperthermiaInduction of vasoconstriction, increased thermogenesisRodents, dogs, monkeys, humans mdpi.comnih.govwikipedia.orgbiorxiv.orgresearchgate.netelifesciences.orgnih.govapexbt.com
Reduced Release of Inflammatory MediatorsInhibition of TRPV1-mediated release of substances like CGRP, Substance P, BradykininImplied by TRPV1 function mdpi.comnih.govnih.gov
Promotion of Peripheral Axonal RegenerationModulation of Schwann cell activity, potential reduction in TRPV1 expressionRats with sciatic nerve injury nih.gov
Elevated Threshold for Noxious Heat DetectionAltered sensory neuron response to heatSuggested consequence mdpi.comnih.gov

Preclinical Investigations of Amg 517 Pharmacological Actions

Evaluation in Experimental Models of Nociception and Inflammation

AMG 517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, has demonstrated efficacy in preclinical models of inflammatory pain. medchemexpress.com The TRPV1 channel is a key player in pain signaling, activated by stimuli such as heat, acid, and capsaicin (B1668287), and its role is heightened in inflammatory conditions leading to thermal hyperalgesia—an increased sensitivity to painful heat stimuli. researchgate.netbenthamopen.com

In a well-established rodent model of inflammatory pain, where inflammation is induced by Complete Freund's Adjuvant (CFA), oral administration of AMG 517 was shown to be antihyperalgesic. medchemexpress.com It effectively reversed the established thermal hyperalgesia in a dose-dependent manner. medchemexpress.com Research indicates that AMG 517 is effective in this model with a minimally effective dose of 0.83 mg/kg when administered orally. medchemexpress.com These findings underscore the critical role of TRPV1 in mediating thermal hyperalgesia associated with inflammation and highlight the potential of its antagonists to alleviate such pain states. medchemexpress.combenthamopen.com

Table 1: Efficacy of AMG 517 in CFA-Induced Thermal Hyperalgesia Model

Parameter Finding Source(s)
Model Complete Freund's Adjuvant (CFA) in rodents medchemexpress.com
Effect Reverses established thermal hyperalgesia medchemexpress.com
Administration Oral (p.o.) medchemexpress.com

| Minimally Effective Dose (MED) | 0.83 mg/kg | medchemexpress.com |

Neuropathic pain, a debilitating condition arising from damage to the nervous system, is characterized by symptoms like allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). nih.gov The TRPV1 receptor, due to its high expression in nociceptive sensory neurons, has been a significant target for developing treatments for both inflammatory and neuropathic pain. researchgate.netresearchgate.netnih.gov While TRPV1 antagonists as a class have been evaluated in animal models of neuropathic pain, specific data detailing the effects of AMG 517 in these paradigms, such as chronic constriction injury or spinal nerve ligation, are not extensively detailed in the available literature. researchgate.net The therapeutic rationale is based on the principle that blocking TRPV1 could reduce the heightened neuronal excitability that contributes to the persistent pain states seen in neuropathic conditions. researchgate.netnih.gov

The TRPV1 channel plays a complex and age-dependent role in modulating the body's systemic inflammatory response. nih.gov Preclinical studies using AMG 517 to block the TRPV1 channel in models of systemic inflammatory response syndrome (SIRS) have revealed a dualistic function. In a model of aseptic SIRS induced by lipopolysaccharide (LPS), the effects of TRPV1 antagonism were found to be dependent on the age of the subjects. nih.gov

In young (12-week-old) mice, administration of AMG 517 increased mortality following an LPS challenge. nih.gov This outcome suggests that in younger animals, TRPV1 activity is normally suppressive and plays a protective, anti-inflammatory role in the context of a systemic inflammatory event. nih.gov

Conversely, a striking reversal of this effect was observed in middle-aged (43-44 week-old) mice. nih.gov In this older cohort, TRPV1 antagonism with AMG 517, as well as genetic deletion of the TRPV1 channel, significantly delayed and decreased LPS-induced mortality. nih.gov Furthermore, the absence of TRPV1 function in aged mice led to a reduced serum tumor necrosis factor-alpha (TNFα) response to LPS, indicating that with aging, the TRPV1 channel shifts from an anti-inflammatory to a pro-inflammatory role in the systemic response. nih.gov These findings highlight the intricate immunomodulatory properties of the TRPV1 pathway and the significant impact of age on its function. nih.gov

Table 2: Age-Dependent Effects of AMG 517 on LPS-Induced SIRS

Age Group Effect of AMG 517 on Mortality Implied Role of TRPV1 Source(s)
Young (12 wk) Increased Anti-inflammatory / Protective nih.gov

| Middle-aged (43-44 wk) | Decreased and Delayed | Pro-inflammatory | nih.gov |

Neurobiological Studies of TRPV1 Antagonism by AMG 517

Capsaicin-sensitive afferent nerves, a key subgroup of sensory neurons defined by their unique sensitivity to capsaicin, are fundamental to the mechanism of action of AMG 517. tandfonline.comnih.govfrontiersin.org These neurons express the TRPV1 receptor, which is directly activated by capsaicin. frontiersin.orgfrontiersin.org The pharmacological effects of AMG 517 are intrinsically linked to its ability to block this receptor on these specific nerve fibers. researchgate.netfz.kiev.ua

Studies using an ex vivo mouse skin-nerve preparation demonstrated that AMG 517 almost completely blocked the firing of nerve fibers induced by the application of capsaicin. fz.kiev.ua This confirms the direct antagonistic effect of the compound on TRPV1 channels located on the peripheral endings of nociceptive primary afferent neurons. researchgate.netfz.kiev.ua

Further in vivo research in mice has shown that certain systemic effects of AMG 517 are mediated through these capsaicin-sensitive nerves. tandfonline.comnih.gov For instance, intragastric administration of AMG 517 was found to enhance energy metabolism and increase locomotor activity. tandfonline.comnih.gov To confirm the involvement of capsaicin-sensitive nerves, a subsequent experiment was conducted in mice where these nerves were chemically desensitized. tandfonline.comnih.govtandfonline.com In these desensitized mice, AMG 517 failed to produce any change in energy metabolism or locomotor activity, demonstrating that these effects are dependent on the compound's action on intact, capsaicin-sensitive sensory nerves. tandfonline.comnih.govtandfonline.com

Beyond its role in nociception and inflammation, antagonism of the TRPV1 receptor by AMG 517 has been shown to have a significant and positive influence on the repair of injured peripheral nerves. nih.govnih.gov Following a peripheral nerve injury, such as a transection, a complex series of degenerative and regenerative processes known as Wallerian degeneration begins. mdpi.com Successful regeneration depends on the clearance of debris and the regrowth of axons, guided by Schwann cells. nih.govmdpi.com

In a rat model of sciatic nerve transection, local administration of AMG 517 markedly promoted the regeneration of axons. nih.govnih.govdntb.gov.ua The study revealed that two weeks after the injury, the number of axons in the proximal nerve stump of AMG 517-treated animals was significantly increased, reaching a count similar to that of uninjured controls. nih.govnih.gov

This accelerated regeneration was associated with key molecular changes. nih.gov Treatment with AMG 517 led to a significant increase in the expression of Growth-Associated Protein-43 (GAP-43), a protein crucial for axonal regrowth. nih.govnih.gov Additionally, the expression of Glial Fibrillary Acidic Protein (GFAP), an indicator of Schwann cell activity and proliferation, was also significantly increased in the treated groups. nih.govnih.gov These findings suggest that blocking the overactivation of TRPV1 that occurs after nerve injury with AMG 517 facilitates a more efficient regenerative microenvironment, promoting debris clearance, Schwann cell proliferation, and ultimately, robust axonal regrowth. nih.gov

Table 3: Neurobiological Effects of AMG 517 on Sciatic Nerve Regeneration

Parameter Observation in AMG 517-Treated Group Implication Source(s)
Axon Number (at 2 weeks) Markedly increased; similar to uninjured control Promoted axonal regeneration nih.govnih.gov
GAP-43 Expression Significantly increased Enhanced axonal regrowth nih.govnih.gov

| GFAP Expression | Significantly increased | Increased Schwann cell response/proliferation | nih.govnih.gov |

Assessment of Neuroprotective Capabilities of AMG 517 in Ischemic Injury Models

Current preclinical literature extensively details the thermoregulatory and analgesic properties of AMG 517. However, specific studies assessing its direct neuroprotective capabilities in models of ischemic injury are not prominently featured in the available research. The primary focus of investigation has been on its on-target effects related to the TRPV1 channel, which are predominantly associated with pain modulation and thermoregulation. While therapeutic hypothermia is a known strategy for neuroprotection in ischemic stroke, and TRPV1 agonists have been explored for this purpose, dedicated studies on the neuroprotective potential of the antagonist AMG 517 in this context are limited. nih.gov

Thermoregulatory and Metabolic Investigations

The antagonism of the TRPV1 channel by AMG 517 has profound and well-documented effects on body temperature regulation and metabolism across various preclinical species.

Characterization of AMG 517-Induced Hyperthermic Responses in Preclinical Species

A consistent and prominent finding in preclinical studies is that AMG 517 induces a transient, dose-dependent increase in core body temperature. nih.govmedchemexpress.com This hyperthermic effect has been observed across all species tested, including rats, dogs, and monkeys. selleckchem.comnih.gov In rats, the hyperthermia is characterized as moderate, with a saturation of the response at higher doses. nih.govjneurosci.org The effect is confirmed to be an on-target consequence of TRPV1 blockade, as the hyperthermic response is absent in TRPV1 knockout mice. nih.govselleckchem.com The body temperature of treated animals typically returns to baseline levels within 10 to 20 hours. medchemexpress.com

Table 1: Dose-Dependent Hyperthermia Induced by AMG 517 in Rats

Dose (mg/kg) Increase in Body Temperature (°C)
0.3 0.5
1 0.6
3 1.6

Data sourced from MedChemExpress, based on in vivo studies in rats. medchemexpress.com

The afferent signals are conveyed through the spinal cord via the dorsolateral funiculus (DLF). nih.govtandfonline.com From there, the pathway engages the same central neural networks that control autonomic cold defense responses. nih.govtandfonline.com Key brain nuclei involved include the lateral parabrachial (LPB) nucleus and the rostral raphe pallidus (rRPa). nih.govtandfonline.comnih.gov Inhibition of neuronal activity in these areas blocks the hyperthermic response to TRPV1 antagonists. nih.govtandfonline.com This demonstrates a specific and identifiable neural pathway through which TRPV1 antagonism by compounds like AMG 517 actively promotes an increase in body temperature.

The elevation in core body temperature initiated by AMG 517 is achieved through the coordinated activation of two primary physiological mechanisms: increased heat production (thermogenesis) and decreased heat loss (vasoconstriction). nih.gov In rats, the administration of AMG 517 leads to vasoconstriction in the tail skin, a primary site for heat dissipation in this species. nih.govnih.gov This is accompanied by an activation of thermogenesis. nih.govnih.gov The combined effect of conserving heat through vasoconstriction and actively producing more metabolic heat results in the observed hyperthermia, indicating that TRPV1 plays a crucial role in regulating both vasomotor tone and metabolic heat production. nih.gov

Adaptive Responses and Attenuation of Hyperthermia Following Repeated AMG 517 Exposure

A significant finding in the preclinical evaluation of AMG 517 is the attenuation of the hyperthermic response following repeated administration. nih.govnih.gov This adaptive response, or tachyphylaxis, has been observed in rats, dogs, and monkeys. nih.govselleckchem.com Despite the diminished hyperthermic effect with repeated dosing, the compound's efficacy in analgesic models, such as the capsaicin-induced flinch model, is maintained. nih.gov This suggests a dissociation between the mechanisms underlying the analgesic and thermoregulatory effects of TRPV1 antagonism, and indicates that the body can adapt to the thermogenic effects of AMG 517 over time.

Table 2: Mentioned Compounds

Compound Name
AMG 517
AMG0347
AMG8163
A-425619
A889425
ABT-102
Acetaminophen
AMG9810
Capsaicin
Capsazepine
GRC-6211
Glycine
JYL 1421
Ketamine
Muscimol
Resiniferatoxin (RTX)
Rinvanil
SB-366791

Interplay with Other Physiological Systems

Effects on Vascular Reactivity and Endothelium-Dependent Vasorelaxation

Preclinical investigations have revealed that AMG 517, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has a notable impact on vascular tone. nih.gov Studies in rat models have demonstrated that administration of AMG 517 leads to vasoconstriction, specifically in the tail skin. This physiological response is a contributing factor to the hyperthermia observed following the blockade of TRPV1 channels by AMG 517. nih.gov The vasoconstrictive effect suggests that TRPV1 channels play a role in the regulation of vasomotor tone. nih.gov The mechanism of this action is linked to the compound's antagonism of TRPV1, which is involved in thermal homeostasis and pain pathways. nih.govbenthamopen.com Blockade of this receptor by AMG 517 disrupts normal thermoregulatory processes, leading to increased heat production and reduced heat dissipation through vasoconstriction. nih.gov

Table 1: Effect of AMG 517 on Vascular Tone in Rats

Parameter Observation Implication Reference
Vascular Effect Induces tail skin vasoconstriction Contributes to hyperthermia nih.gov

| Physiological Role of TRPV1 | Regulates vasomotor tone | Disruption affects body temperature | nih.gov |

Modulation of SGLT2 Inhibitor-Induced Arterial Relaxations by AMG 517

The interaction between AMG 517 and the vascular effects of sodium-glucose cotransporter 2 (SGLT2) inhibitors has been a subject of investigation to elucidate the mechanisms of SGLT2 inhibitor-induced vasodilation. researchgate.net In a study examining the effects of the SGLT2 inhibitor dapagliflozin (B1669812) on rat mesenteric arteries, AMG 517 was utilized as a pharmacological tool. researchgate.net It was observed that the vasorelaxant effects of dapagliflozin were not prevented by the pre-application of AMG 517. researchgate.net This finding suggests that the vasodilation induced by dapagliflozin is not mediated by the activation of TRPV1 channels. researchgate.net The study further explored other pathways, indicating that dapagliflozin's mechanism of action involves the release of calcitonin gene-related peptide (CGRP) from sensory nerves, a process that appears to be independent of TRPV1 activation. researchgate.net

| Dapagliflozin | Rat mesenteric arteries | Pre-application of AMG 517 did not prevent dapagliflozin-induced vasorelaxation | Dapagliflozin-evoked vasodilation is independent of TRPV1 channel activation | researchgate.net |

Clinical Research Trajectory and Outcomes of Amg 517

Early Phase Clinical Trial Findings and Observed Liabilities

During early phase clinical trials, the blockade of the TRPV1 channel by AMG 517 was found to elicit a notable side effect: hyperthermia. nih.govbenthamopen.combenthamopenarchives.com This observation was significant as it occurred despite studies in TRPV1 knockout mice showing no difference in core body temperature compared to wild-type mice, suggesting a complex role for TRPV1 in human thermoregulation. mdpi.com

Manifestation of Hyperthermia as a Clinical Side Effect of AMG 517

Hyperthermia was observed as a marked increase in body temperature in human subjects treated with AMG 517 during Phase I clinical trials. nih.govbenthamopenarchives.com This effect was generally dependent on the plasma concentration of AMG 517. nih.govbenthamopenarchives.com In some instances, particularly when AMG 517 was administered after molar extraction (a cause of acute pain), the hyperthermia was long-lasting, with maximal body temperatures exceeding 40°C in some susceptible individuals. nih.govbenthamopen.combenthamopenarchives.com This suggested that individual susceptibility could influence the magnitude of the hyperthermia observed after TRPV1 blockade. nih.govresearchgate.net Preclinical toxicology studies in rodents, dogs, and monkeys had also indicated that transient increases in body temperature were observed in all species after AMG 517 dosing. biocrick.compsu.edu

Analysis of the Reversibility and Adaptability of AMG 517-Induced Hyperthermia in Human Subjects

The hyperthermia elicited by AMG 517 was generally found to be reversible. nih.govbenthamopen.combenthamopenarchives.com Furthermore, similar to observations in animal models, hyperthermia was attenuated after repeated dosing of AMG 517 at the highest dose tested in humans during a second Phase I trial. nih.gov This suggested a degree of adaptability in the body's response to chronic TRPV1 blockade. Studies in rats indicated that AMG 517 caused hyperthermia by inducing tail skin vasoconstriction and increasing thermogenesis, suggesting that TRPV1 regulates vasomotor tone and metabolic heat production. nih.govapexbt.com The transient nature of hyperthermia in preclinical studies suggested it might be manageable in the development of TRPV1 antagonists, although its full impact on clinical utility remained under investigation. biocrick.com

Implications of Clinical Findings for Further Development of AMG 517

The manifestation of hyperthermia as a significant side effect had crucial implications for the further development of AMG 517. The results from clinical trials indicated that highly selective TRPV1 antagonists like AMG 517 could not be developed for systemic use as standalone agents for treating pain and other diseases. nih.gov The hyperthermia observed was considered a major hurdle. benthamopen.combenthamopenarchives.com Consequently, clinical studies of AMG 517 were discontinued (B1498344) due to the observed hyperthermia after both single and multiple doses. ncats.io This led to investigations into strategies to overcome TRPV1 blockade-elicited hyperthermia while preserving potential analgesic effects, including exploring peripherally restricted TRPV1 antagonists and characterizing TRPV1 modulators with differential pharmacology. benthamopen.combenthamopenarchives.com The experience with AMG 517 highlighted the pivotal role of TRPV1 as a molecular regulator for body temperature in humans. nih.gov

Advanced Methodologies and Formulations for Amg 517 Research

Co-Crystallization Strategies for Research Materials

Co-crystallization is a solid-state modification strategy that involves forming crystalline structures containing two or more different molecular components in the same crystal lattice. This approach has been applied to AMG 517 to improve its physicochemical properties. researchgate.netnih.gov

The co-crystal of AMG 517 with sorbic acid has been a specific focus of characterization studies. This co-crystal was initially identified in a suspension formulation containing sorbic acid as a preservative. researchgate.netnih.gov Characterization techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have been employed to study the co-crystal. researchgate.net Solution NMR, TGA, and HPLC have also been used to confirm the composition, identifying it as a 1:1 association of AMG 517 and sorbic acid. researchgate.net Single crystal structure analysis has revealed that the 1:1 co-crystal is held together by two hydrogen bonds and other noncovalent, nonionic forces. researchgate.netnih.gov Studies have also investigated the characterization of ten different AMG 517 co-crystals using thermal analysis, 1H NMR, and pKa values, confirming the formation of co-crystals rather than solvates or salts. capes.gov.bracs.orgacs.org

The formation of co-crystals has been shown to impact several key properties of AMG 517 research materials.

Solubility and Dissolution: The AMG 517 sorbic acid co-crystal exhibits better initial aqueous solubility compared to the AMG 517 free base. researchgate.netnih.gov However, it has been observed to revert back to a form of the free base hydrate (B1144303) during prolonged slurry in fasted simulated intestinal fluid (FaSIF). researchgate.netnih.gov Studies on other AMG 517 co-crystals with various carboxylic acids have also shown faster intrinsic and powder dissolution rates in FaSIF compared to the free base. researchgate.netnih.gov While co-crystals can enhance initial dissolution, recrystallization to the active ingredient or its hydrates in water can lead to a loss of this solubility advantage. researchgate.net

Hygroscopicity and Stability: The AMG 517 sorbic acid co-crystal has demonstrated minimal water uptake (0.7%) at 90% relative humidity (RH), and PXRD analysis showed it remained stable after dynamic vapor sorption (DVS) experiments. researchgate.netnih.govacs.orgfarmaciajournal.com Among a series of ten AMG 517 co-crystals studied, most were found to be non-hygroscopic, with one exception showing slightly higher hygroscopic propensity. researchgate.net

Thermal Properties: Research has explored the thermal properties of AMG 517 co-crystals. The melting point of the co-crystal is typically found to be between that of AMG 517 and the co-crystal former. nih.govacs.orgrsc.org A correlation has been observed between the melting point of the co-crystal former and the co-crystal, suggesting that the melting point of the co-crystal can be influenced by selecting co-formers with different melting points. nih.govcapes.gov.bracs.orgacs.orgacs.org

Here is a sample interactive table illustrating the potential impact on melting points based on research findings:

Co-crystal FormerMelting Point of Former (°C)Melting Point of AMG 517 Co-crystal (°C)
Sorbic Acid134.5 nih.govIn between AMG 517 and Sorbic Acid rsc.org
Other FormersVariedCorrelated with Former's MP acs.orgacs.org

Note: Specific melting points for AMG 517 free base and its co-crystals with various formers can vary depending on the study and form. The table illustrates the general relationship observed in research.

Mechanical Properties: Co-crystals of AMG 517 produced by twin screw extrusion (TSE) have been found to have superior mechanical properties compared to those grown by solution crystallization. rsc.orgresearchgate.netresearchgate.net This includes improved surface area, bulk density, and flow properties. rsc.org

Mechanochemical synthesis, particularly using twin screw extrusion (TSE), has been investigated as a method for producing AMG 517 co-crystals, offering a solvent-free or solvent-assisted approach. researchgate.netresearchgate.netacs.org The application of TSE for the scale-up of AMG 517-sorbic acid co-crystal production has been explored. rsc.orgresearchgate.netresearchgate.net Parameters influencing the conversion to the co-crystal in the extrusion process, such as temperature, feed rate, and screw speed, have been investigated. rsc.orgresearchgate.netresearchgate.net Studies have shown that the extent of conversion to the co-crystal has a strong dependence on temperature and a moderate dependence on feed rate and screw speed. rsc.orgresearchgate.netresearchgate.net Temperatures greater than 100 °C were found to be required to ensure complete conversion to the co-crystal using TSE. rsc.org Mechanochemical synthesis via hot-melt extrusion (HME) involves concurrent melting and mixing of the active pharmaceutical ingredient (API) and coformer, leading to the nucleation of the pure co-crystal directly in the melt. researchgate.net

Pharmacokinetic and Pharmacodynamic Modeling for AMG 517 Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling have been applied in the research of AMG 517 to understand its absorption, distribution, metabolism, excretion, and its effects on biological targets. capes.gov.bracs.org

Pharmacokinetic Studies: Pharmacokinetic evaluations of AMG 517, including its co-crystals, have been conducted, primarily in animal models such as rats. researchgate.netnih.govresearchgate.netnih.gov Studies have compared the pharmacokinetic profiles of AMG 517 free base and its co-crystals. researchgate.netnih.govresearchgate.netnih.gov For instance, pharmacokinetic evaluation of the AMG 517 sorbic acid co-crystal in rats using suspension formulations showed that a lower dose of the co-crystal could achieve comparable exposure to a much higher dose of the free base. researchgate.netnih.gov This suggests that co-crystallization can lead to improved oral bioavailability. nih.govacs.org Research has also investigated the pharmacokinetics of various other AMG 517 carboxylic acid co-crystals in rats, observing correlations between dissolution rates and increased area under the concentration-time curve (AUC). researchgate.netnih.gov

Here is a sample interactive table summarizing pharmacokinetic findings in rats:

FormulationDose (mg/kg)Exposure (Comparable to)
AMG 517 Sorbic Acid Co-crystal (Suspension)30AMG 517 Free Base at 500 mg/kg researchgate.netnih.gov

Note: This table presents a specific comparison found in the research and highlights the potential for improved exposure with the co-crystal.

Pharmacokinetic analyses in different species have shown varying plasma half-life values for AMG 517. psu.edu Oral bioavailability has also been assessed in animal models. psu.edu

Pharmacodynamic Studies: Pharmacodynamic research on AMG 517 has focused on its activity as a TRPV1 antagonist. wikipedia.orgtocris.com Studies have investigated its ability to inhibit TRPV1 activation and its effects in preclinical models related to pain and inflammation. wikipedia.orgtocris.compsu.edursc.org While the user instructions specifically exclude safety and adverse effect profiles, it is relevant to note that pharmacodynamic studies have explored the relationship between AMG 517 exposure and its effects on TRPV1-mediated responses. researchgate.netkuleuven.be

Pharmacokinetic/pharmacodynamic modeling integrates data from both PK and PD studies to understand the relationship between drug exposure and its biological effects. This modeling can be crucial in predicting the efficacy and behavior of AMG 517 formulations, including co-crystals, in research settings.

Future Research Directions and Translational Perspectives for Amg 517 and Trpv1 Antagonism

Exploration of TRPV1 Antagonism in Novel Disease Pathologies

Beyond its well-established role in pain, TRPV1 is increasingly recognized for its involvement in a wider range of physiological functions and disease states, suggesting potential new therapeutic avenues for TRPV1 antagonists like AMG 517 or its successors. nih.govxiahepublishing.com

Age-Related Changes in TRPV1 Function and AMG 517 Efficacy

Studies in rodents indicate that the role of TRPV1 in systemic inflammation may change with age. In young mice, TRPV1 appears to play a suppressive role in the systemic inflammatory response syndrome (SIRS). nih.govnih.gov However, in middle-aged mice, TRPV1 antagonism with AMG 517 or genetic deletion of TRPV1 delayed and decreased mortality in LPS-induced SIRS, suggesting a reversal of TRPV1's anti-inflammatory role with aging. nih.govnih.gov This age-dependent shift in TRPV1 function highlights the need for further research to understand how age-related changes influence TRPV1 activity and the potential efficacy and safety of TRPV1 antagonists in older populations. nih.govnih.gov

Role of TRPV1 and AMG 517 in Gastrointestinal Physiology and Disease

TRPV1 is expressed in afferent neurons throughout the gastrointestinal (GI) tract and is implicated in various GI disorders, including irritable bowel syndrome, inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease, gastric pain hypersensitivity, and gastroesophageal reflux disease. rsc.orgxiahepublishing.comfrontiersin.org Accumulated evidence supports the distribution of TRPV1-labeled nerve fibers in each layer of the GI tract. xiahepublishing.com TRPV1 activation in primary nociceptive nerves can lead to the release of CGRP, which has an inhibitory effect on gastric acid-induced irritation. xiahepublishing.com Additionally, TRPV1 activation can influence gastric motility and emptying. xiahepublishing.com Increased TRPV1 expression has been observed in conditions like chronic pancreatitis, ulcerative colitis, Crohn's disease, oesophagitis, colonic inflammation, acute haemorrhoidal disease, and distal colitis, further supporting its involvement in GI disorders. xiahepublishing.com Research into the role of TRPV1 and the potential therapeutic application of antagonists like AMG 517 in modulating GI physiology and treating these diseases is an active area. xiahepublishing.com

Reconsideration of TRPV1 Modulation in Cancer Research

TRPV1 has been identified as a potential target in cancer research. benthamopen.comnih.govnih.gov While TRPV1 antagonists were initially considered for pain associated with cancer, the role of TRPV1 in cancer itself is complex and being reconsidered. benthamopen.comnih.gov Studies have indicated that TRPV1 might be involved in neural plasticity and cancer prevention. nih.gov Integrated analyses based on multi-omics data have suggested that TRPV1 could be a novel tumor suppressor and prognosis marker in certain cancers, such as clear cell renal cell carcinoma (ccRCC). frontiersin.org Increased expression of TRPV1 has been associated with prolonged survival in patients with liver cancer. frontiersin.org These findings suggest a more nuanced role for TRPV1 in cancer than initially perceived, warranting further investigation into the potential for TRPV1 modulation in cancer therapy, possibly through approaches beyond simple antagonism. frontiersin.org

Therapeutic Potential of TRPV1 Antagonists, such as AMG 517, in Anesthesia and Postoperative Care

Preclinical data suggest that TRPV1 antagonists, including AMG 517, may have therapeutic potential in anesthesia and postoperative care by preventing anesthesia-induced hypothermia and decreasing opioid requirements for postsurgical hypersensitivity. nih.govgoogle.comnih.gov Studies in rodents have shown that AMG 517 dose-dependently prevented general anesthesia-induced hypothermia without causing hyperthermia in the postanesthesia phase. nih.gov This effect involved the activation of brown fat thermogenesis and possibly changes in vasomotor tone. nih.gov A single preincision dose of AMG 517 also decreased the morphine dose required to reduce postincision thermal and mechanical hyperalgesia in rats. nih.gov These findings suggest that TRPV1 antagonists could be useful as opioid-sparing modalities perioperatively, while also counteracting anesthetic-induced hypothermia. nih.govgoogle.comnih.gov However, potential shortcomings, such as interference with endogenous mechanisms of organ protection, need to be addressed in future research. nih.gov

Development of Optimized TRPV1 Modulators and Analogs of AMG 517

The development of AMG 517 was a significant step in identifying potent and selective TRPV1 antagonists. rsc.orgbenthamopen.com However, the hyperthermia observed in clinical trials highlighted the need for optimized TRPV1 modulators with improved safety profiles. wikipedia.orgbenthamopen.comresearchgate.net AMG 517 has served as a template for the design of newer analogs with improved properties. wikipedia.org Future research is focused on developing next-generation TRPV1 modulators that can selectively target specific modalities of TRPV1 activation or have restricted peripheral action to mitigate systemic side effects like hyperthermia while retaining analgesic efficacy. benthamopen.combenthamopenarchives.commdpi.com This includes investigating compounds with differential pharmacology that may avoid the temperature regulation issues associated with earlier antagonists. benthamopen.combenthamopenarchives.com

Q & A

Basic Research Questions

Q. What experimental models are most suitable for initial efficacy testing of AMG 517?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor binding affinity, enzyme inhibition) to establish mechanistic plausibility. Transition to in vivo models (e.g., rodent pharmacokinetic/pharmacodynamic studies) using disease-specific endpoints. Ensure alignment between model pathophysiology and AMG 517’s proposed mechanism . For reproducibility, document species, dosing regimens, and control groups rigorously, adhering to ARRIVE guidelines .

Q. How should researchers design dose-ranging studies for AMG 517 to minimize toxicity risks?

  • Methodological Answer : Use a stepwise approach:

Conduct in silico pharmacokinetic simulations to predict therapeutic index.

Perform ascending-dose trials in preclinical models, monitoring biomarkers (e.g., liver enzymes, renal function).

Apply Hill equation modeling to identify EC₅₀ and NOAEL (No Observed Adverse Effect Level) .
Include negative controls and blinded assessments to reduce bias .

Advanced Research Questions

Q. How can conflicting data between AMG 517’s in vitro potency and in vivo efficacy be reconciled?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., protein binding, pH, temperature) to ensure physiological relevance .
  • Step 2 : Analyze bioavailability differences (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .
  • Step 3 : Perform ex vivo tissue distribution studies to confirm target engagement .
  • Step 4 : Apply systems pharmacology modeling to integrate multi-scale data (e.g., compartmental PK/PD models) .
    Contradictions often arise from oversimplified in vitro systems; prioritize translatable endpoints .

Q. What statistical strategies are recommended for analyzing AMG 517’s heterogeneous response profiles in clinical cohorts?

  • Methodological Answer :

  • For Continuous Data : Use mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).
  • For Categorical Outcomes : Apply logistic regression with covariates like biomarker status.
  • Subgroup Analysis : Predefine subgroups (e.g., high vs. low biomarker expression) to avoid Type I errors.
  • Power Calculations : Ensure sample sizes are sufficient to detect clinically meaningful effect sizes (α=0.05, β=0.2) .
    Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate AMG 517’s off-target effects?

  • Methodological Answer :

  • Data Collection : Use RNA-seq for transcriptomics and mass spectrometry for proteomics, ensuring batch-effect correction .
  • Pathway Enrichment : Apply tools like DAVID or GSEA to identify overrepresented pathways.
  • Network Analysis : Construct protein-protein interaction networks (e.g., STRING DB) to map indirect targets.
  • Validation : Confirm hits with siRNA knockdown or CRISPR-Cas9 in relevant cell lines .
    Cross-reference with adverse event databases (e.g., FAERS) to prioritize clinically relevant findings .

Data Analysis and Reproducibility

Q. What criteria should guide the selection of endpoints for AMG 517’s Phase II trials?

  • Methodological Answer :

  • Primary Endpoints : Choose surrogate markers (e.g., biomarker suppression) with strong validation in prior studies.
  • Secondary Endpoints : Include patient-reported outcomes (PROs) and safety metrics (e.g., CTCAE v5.0).
  • Statistical Rigor : Predefine endpoint definitions, measurement timing, and handling of missing data .
    Avoid post hoc endpoint changes to maintain trial integrity .

Q. How should researchers address batch-to-batch variability in AMG 517 synthesis during preclinical testing?

  • Methodological Answer :

  • Quality Control : Characterize each batch via NMR, HPLC, and mass spectrometry for purity (>98%) and stereochemical consistency .
  • Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products.
  • Documentation : Log synthesis conditions (e.g., solvent ratios, catalysts) to trace variability sources .

Contradiction and Bias Mitigation

Q. What steps ensure unbiased interpretation of AMG 517’s trial data when industry funding is involved?

  • Methodological Answer :

  • Disclosure : Declare all funding sources and conflicts of interest in publications .
  • Blinding : Use double-blinded protocols for data collection and analysis.
  • Third-Party Audits : Engage independent statisticians to validate analyses.
  • Pre-registration : Submit study protocols to registries (e.g., ClinicalTrials.gov ) before data collection .
    Transparent reporting reduces sponsorship bias .

Tables for Key Methodological Considerations

Research Stage Critical Parameters References
Preclinical EfficacyEC₅₀, target engagement, species-specific PK
Clinical Trial DesignPower calculation, endpoint selection, blinding
Data Contradiction ResolutionAssay validation, systems modeling
Multi-omics IntegrationBatch correction, pathway enrichment tools

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.